2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide
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Overview
Description
2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide is a chemical compound with the molecular formula C11H13BrClNO and a molecular weight of 290.58. It is primarily used in biochemical research, particularly in the field of proteomics .
Scientific Research Applications
2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide is used in various scientific research applications, including:
Proteomics Research: It is used as a biochemical tool to study protein interactions and functions.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties and as a precursor for drug development.
Biological Studies: It is used to investigate biological pathways and mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide typically involves the bromination of N-[2-(4-chlorophenyl)ethyl]propanamide. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as dichloromethane, under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: The amide group can be oxidized under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted amides, while reduction reactions can produce amine derivatives .
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide involves its interaction with specific molecular targets, such as proteins or enzymes. The bromine atom can participate in electrophilic interactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of the target proteins or enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-[2-(4-chlorophenyl)ethyl]acetamide
- 2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide
- 2-bromo-N-[2-(4-chlorophenyl)ethyl]pentanamide
Uniqueness
2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide is unique due to its specific molecular structure, which combines a bromine atom with a chlorophenyl group and an amide linkage. This unique combination allows it to interact with a wide range of biological targets, making it a valuable tool in biochemical and medicinal research .
Properties
IUPAC Name |
2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO/c1-8(12)11(15)14-7-6-9-2-4-10(13)5-3-9/h2-5,8H,6-7H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIKJWRPOBCYNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=C(C=C1)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101249535 |
Source
|
Record name | 2-Bromo-N-[2-(4-chlorophenyl)ethyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101249535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119450-46-2 |
Source
|
Record name | 2-Bromo-N-[2-(4-chlorophenyl)ethyl]propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-N-[2-(4-chlorophenyl)ethyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101249535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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